N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine
Description
N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE is a complex organic compound featuring multiple functional groups, including benzothiazole, nitro, and sulfanyl groups
Properties
Molecular Formula |
C32H26N4O2S4 |
|---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]methanimine |
InChI |
InChI=1S/C32H26N4O2S4/c1-32(2,3)22-11-8-20(9-12-22)19-39-30-34-25-14-13-23(17-29(25)42-30)33-18-21-10-15-28(26(16-21)36(37)38)41-31-35-24-6-4-5-7-27(24)40-31/h4-18H,19H2,1-3H3 |
InChI Key |
SCPJXDJXGXWXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzothiazole Derivatives: Starting with the synthesis of 1,3-benzothiazole derivatives through cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Nitration: Introduction of the nitro group via nitration reactions using nitric acid and sulfuric acid.
Sulfanylation: Attachment of sulfanyl groups through nucleophilic substitution reactions.
Condensation: Formation of the final compound through condensation reactions involving aldehydes and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Diagnostic Agents: May be used in the design of diagnostic agents for imaging and detection of diseases.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(METHYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE
- **N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(ETHYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE
Uniqueness
The uniqueness of N-{(E)-1-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-N-(2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and nitro groups enhances its potential as a bioactive compound, while the sulfanyl groups provide sites for further chemical modification.
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